molecular formula C12H11F2NO5 B1403149 Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

Cat. No.: B1403149
CAS No.: 1022112-32-8
M. Wt: 287.22 g/mol
InChI Key: MUADLTCJSNZNAN-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The name systematically describes the structural components, beginning with the ethyl ester group, followed by the substituted phenyl ring system with its specific substitution pattern.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)C(C(C)=O)C1=C(C=CC(F)=C1F)N+=O. This notation provides a linear representation of the molecular structure, indicating the connectivity between atoms and the presence of specific functional groups including the ethyl ester, ketone, and nitro functionalities.

The molecular structure features a benzene ring substituted with fluorine atoms at positions 2 and 3, and a nitro group at position 6, relative to the point of attachment of the oxobutanoate side chain. The central carbon atom of the butanoate chain bears both the phenyl substituent and serves as the connection point for the acetyl group, creating a β-keto ester structural motif. This arrangement results in a compound with significant structural complexity and multiple sites for potential chemical reactivity.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 1022112-32-8. This unique identifier serves as the primary reference for this compound in chemical databases and literature, ensuring unambiguous identification across different research contexts and publications.

Several alternative chemical names and identifiers are used to refer to this compound in various chemical databases and commercial sources. The compound is also known by the systematic name 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoic acid ethyl ester, which emphasizes the ester functionality and provides an alternative systematic nomenclature approach. Additional database identifiers include SCHEMBL2530387, CS-0439891, and QC-1070, which are used in specialized chemical databases and commercial catalogs.

The compound has also been referenced under various catalog numbers by different chemical suppliers, including catalog number 4566DT from AK Scientific, Incorporated. In multilingual chemical databases, the compound may appear under translated versions of its International Union of Pure and Applied Chemistry name, such as the French designation "2-(2,3-Difluoro-6-nitrophényl)-3-oxobutanoate d'éthyle" and the German name "Ethyl-2-(2,3-difluor-6-nitrophenyl)-3-oxobutanoat".

Identifier Type Value Source
Chemical Abstracts Service Number 1022112-32-8
International Union of Pure and Applied Chemistry Name This compound
Alternative Systematic Name 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoic acid ethyl ester
SCHEMBL Identifier SCHEMBL2530387
CS Identifier CS-0439891
QC Identifier QC-1070

Molecular Formula and Weight Validation

The molecular formula for this compound is C12H11F2NO5. This formula indicates the presence of twelve carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and five oxygen atoms. The molecular composition reflects the complex structure containing aromatic carbons, aliphatic carbons from the ethyl and butanoate groups, and the various heteroatoms contributing to the functional groups present in the molecule.

Multiple sources provide consistent molecular weight data for this compound, with slight variations due to different precision levels in calculations. The molecular weight is reported as 287.22 grams per mole by AK Scientific, Incorporated, while ChemSpider provides a more precise average mass of 287.218 daltons. Additional sources report the molecular weight as 287.218 grams per mole and 287.21600 grams per mole, demonstrating good agreement across different databases and suppliers.

The monoisotopic mass of the compound, which represents the mass calculated using the most abundant isotope of each element, is reported as 287.060529 daltons. This value is particularly important for mass spectrometry applications and provides the most precise mass measurement for analytical purposes. The exact mass, reported as 287.06100 daltons, offers another high-precision mass value that may be useful for analytical method development and compound identification.

Mass Type Value (g/mol or Da) Source
Molecular Weight 287.22
Average Mass 287.218
Molecular Weight 287.218
Molecular Weight 287.21600
Monoisotopic Mass 287.060529
Exact Mass 287.06100

Properties

IUPAC Name

ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO5/c1-3-20-12(17)9(6(2)16)10-8(15(18)19)5-4-7(13)11(10)14/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADLTCJSNZNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms on the phenyl ring.

    Esterification: Formation of the ester group by reacting the intermediate compound with ethyl alcohol.

    Condensation: Formation of the oxobutanoate moiety through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group and fluorine atoms play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Key Features Reference
Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate 2,3-difluoro-6-nitrophenyl, β-ketoester C₁₂H₁₁F₂NO₅ High electron-withdrawing effects enhance reactivity in cyclization reactions.
tert-Butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate tert-butyl ester C₁₅H₁₇F₂NO₅ Bulkier ester group reduces solubility but improves thermal stability.
Ethyl 4,4-difluoro-3-oxobutanoate 4,4-difluorocyclohexyl C₆H₈F₂O₃ Lacks aromatic nitro group; lower molecular weight and polarity.
Ethyl 3-oxo-3-(substituted phenyl)propanoate Variable phenyl substituents C₁₁H₁₂O₃ Propanoate backbone with tunable aryl groups for diverse reactivity.
1-(2-Amino-6-nitrophenyl)ethanone Amino and nitro groups C₈H₈N₂O₃ Non-ester analog; amino group introduces basicity and hydrogen bonding.

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects: The 2,3-difluoro-6-nitrophenyl group in the target compound creates a highly electron-deficient aromatic system, making it more reactive toward nucleophilic attack compared to non-fluorinated or non-nitrated analogs (e.g., ethyl 4,4-difluoro-3-oxobutanoate) .
  • Ester Group Impact : The ethyl ester in the target compound offers better solubility in polar aprotic solvents than the tert-butyl analog, which is more lipophilic and stable under acidic conditions .
  • Biological Relevance: Unlike 1-(2-amino-6-nitrophenyl)ethanone (a non-ester compound with an amino group), the target compound’s ester functionality may reduce cellular toxicity while maintaining nitro group-derived bioactivity .

Research Findings and Challenges

  • Reactivity Trends: The nitro group in the target compound facilitates electrophilic substitution reactions, while fluorine atoms enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
  • Safety Considerations: Limited toxicological data exist for this compound, but precautionary measures (e.g., avoiding inhalation) are advised, as seen in safety protocols for structurally related nitroaromatics .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate?

The compound is typically synthesized via condensation reactions. For example, derivatives of ethyl 3-oxobutanoate (a key precursor) can react with substituted aromatic aldehydes or nitroaromatic ketones under acidic or basic conditions. A related precursor, 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, has been documented in synthesis protocols involving Friedel-Crafts acylation or nitration of fluorinated aromatic systems . Microwave-assisted methods using ethyl 3-oxobutanoate, as demonstrated in pyrimidine derivatives, may also be adaptable for optimizing reaction efficiency .

Q. How is the purity of this compound assessed during synthesis?

Chromatographic techniques (e.g., HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, IR) are standard. For example, intermediates like ethyl 2-(hydroxyimino)-3-oxobutanoate are characterized by NMR to confirm regioselectivity and purity during nitrosation reactions . Mass spectrometry further validates molecular weight and structural integrity.

Q. What safety precautions are critical when handling this compound?

Due to its nitro and fluoro substituents, the compound may pose health and environmental hazards. Standard protocols include using fume hoods, personal protective equipment (PPE), and avoiding ignition sources. Ethyl 3-oxobutanoate derivatives are known to release toxic fumes upon decomposition, necessitating inert storage conditions and spill containment measures .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis efficiency of derivatives of this compound?

Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For instance, ethyl 3-oxobutanoate-based pyrimidine derivatives achieved 80–90% yields in 2–4 minutes under microwave conditions (800 W), with potassium tert-butoxide as a catalyst. This method minimizes side reactions and energy consumption .

Q. What role do hydrogen-bonding patterns play in the crystallographic analysis of this compound?

Hydrogen-bonding networks, analyzed via graph set theory, determine packing efficiency and stability in the solid state. Crystallographic software like SHELXL refines these interactions, particularly for nitro and carbonyl groups, which often form R₂²(8) motifs. Such analysis aids in predicting solubility and polymorphic behavior .

Q. How can conflicting yield data in nitrosation reactions be resolved?

Discrepancies in yields (e.g., 86% vs. lower values in similar reactions) may arise from reaction temperature, stoichiometry, or workup protocols. For example, sodium nitrite in acetic acid at 0°C achieves high yields of ethyl 2-(hydroxyimino)-3-oxobutanoate, while deviations in pH or temperature reduce efficiency. Systematic DOE (Design of Experiments) can identify optimal conditions .

Q. What strategies enable selective functionalization of the 3-oxobutanoate moiety?

The keto-enol tautomerism of the 3-oxobutanoate group allows selective alkylation, acylation, or condensation. For instance, cyanomethylation at the α-position produces ethyl 2-(cyanomethyl)-3-oxobutanoate derivatives under basic conditions, enabling further annulation to pyrroles or heterocycles .

Q. How does the fluoronitroaromatic substituent influence biological activity in docking studies?

The electron-withdrawing nitro and fluoro groups enhance electrophilicity, improving binding to biological targets like enzymes or receptors. Molecular docking of similar nitroaromatic derivatives shows interactions with active-site residues via π-π stacking and hydrogen bonding, suggesting potential anticancer or antimicrobial applications .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Reaction Optimization : Employ microwave reactors for rapid screening of reaction parameters (e.g., solvent, catalyst) .
  • Data Validation : Cross-reference NMR shifts with databases like PubChem or Reaxys to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate

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